molecular formula C18H23NO3S2 B3209226 2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide CAS No. 1058249-60-7

2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

Cat. No.: B3209226
CAS No.: 1058249-60-7
M. Wt: 365.5 g/mol
InChI Key: HTPRWOWBXXLBKG-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a complex organic compound that features a combination of methoxy, methyl, thiophene, cyclopentyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide can undergo various types of chemical reactions:

    Oxidation: The methoxy and thiophene groups can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce primary amines.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S2/c1-14-7-8-15(22-2)16(12-14)24(20,21)19-13-18(9-3-4-10-18)17-6-5-11-23-17/h5-8,11-12,19H,3-4,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPRWOWBXXLBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide
Reactant of Route 2
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2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide
Reactant of Route 3
2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide
Reactant of Route 4
2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide
Reactant of Route 5
2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide
Reactant of Route 6
2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

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